molecular formula C22H19N3O3 B2817121 2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione CAS No. 681844-86-0

2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione

Cat. No.: B2817121
CAS No.: 681844-86-0
M. Wt: 373.412
InChI Key: GJNBCPRMUMTMJD-UHFFFAOYSA-N
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Description

2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione is a sophisticated chemical hybrid designed for advanced research applications. This compound strategically integrates two privileged pharmacophoric units: the indane-1,3-dione scaffold and the 3-pyrazolinone (pyrazolone) ring system. The indane-1,3-dione core is a versatile building block in medicinal chemistry and materials science, known for its strong electron-accepting properties . It is frequently employed in the design of bioactive molecules and functional organic materials. The 2,3-dimethyl-1-phenyl-3-pyrazolinone moiety is a well-known structure with a history of biological activity, forming the base of various classic pharmaceutical agents . The fusion of these structures via an aminoethylidene linker creates a unique molecular framework with potential multi-functional characteristics. Based on the known properties of its constituent parts, this compound is anticipated to be of significant interest in several research fields. Its potential applications include serving as a ligand in coordination chemistry for the synthesis of uni-metallic complexes, which can be investigated for catalytic or biological activity, as seen with similar structures . In biological screening, it may exhibit properties such as antibacterial action, given the reported activities of both indane-1,3-dione and pyrazolone-derived metal complexes . Furthermore, its extended π-conjugated system, resulting from the fusion of aromatic and dicarbonyl groups, makes it a candidate for exploration in materials science for the development of novel dyes or organic electronic components . Researchers can leverage this compound as a key intermediate for synthesizing more complex heterocyclic systems or as a probe for studying protein-ligand interactions through molecular docking and dynamics simulations, approaches commonly used for analogous structures . The compound is provided as a high-purity solid and requires storage in a cool, dry environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-13(18-20(26)16-11-7-8-12-17(16)21(18)27)23-19-14(2)24(3)25(22(19)28)15-9-5-4-6-10-15/h4-12,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGBXDWAENPFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(C)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoline ring through the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with appropriate aldehydes or ketones under acidic or basic conditions. This intermediate is then reacted with indane-1,3-dione in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that derivatives of pyrazoline compounds exhibit anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the pyrazoline structure may enhance the efficacy of anticancer agents.

Antimicrobial Properties : Several derivatives of the compound have shown promising antimicrobial activity. Research indicates that modifications to the pyrazoline ring can lead to enhanced antibacterial and antifungal properties. A study published in Acta Crystallographica highlights the synthesis of similar compounds with notable antimicrobial effects against resistant strains .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Material Science Applications

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that adding such compounds can significantly improve the performance of polymers used in high-temperature applications.

Dye Sensitizers in Solar Cells : The unique electronic properties of the compound make it suitable for use as a dye sensitizer in solar cells. Its ability to absorb light efficiently can enhance the photovoltaic efficiency of solar devices.

Analytical Applications

Spectroscopic Analysis : The compound has been characterized using various spectroscopic techniques, including NMR and FTIR spectroscopy. These methods provide insights into its structural properties and confirm the successful synthesis of derivatives .

Case Studies

  • Anticancer Study : A study conducted by Jain et al. (2024) evaluated the anticancer potential of structurally related compounds derived from pyrazolines. The results indicated significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for further research .
  • Antimicrobial Efficacy : Research published in PubChem highlighted a series of experiments where derivatives were tested against multiple bacterial strains. The findings showed that certain modifications led to increased potency against resistant bacteria .
  • Material Enhancement : In a study focusing on polymer composites, researchers found that integrating this compound into polycarbonate matrices resulted in improved impact resistance and thermal stability, making it suitable for automotive applications .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazoline ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the indane-1,3-dione moiety may participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione can be contextualized against related compounds with indane-dione, pyrazoline, or analogous heterocyclic frameworks.

Structural Analogues with Indane-1,3-Dione Moieties

  • Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione): A fungicidal agent, procymidone shares the dione functionality but incorporates a bicyclic azabicyclohexane system. Its bioactivity is attributed to the dichlorophenyl group, enabling hydrophobic interactions with fungal enzymes .
  • Vinclozolin (3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione): Another agrochemical dione, vinclozolin features an oxazolidinedione ring. The absence of a fused aromatic system (as in indane-dione) limits its π-π stacking interactions compared to the target compound. Both compounds, however, rely on halogenated aryl groups for bioactivity .
  • 2-(2,6-Dioxopiperidin-3-yl)-4-(2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione: This anti-lymphoma agent incorporates isoindoline-1,3-dione, a structural isomer of indane-1,3-dione.

Pyrazoline/Pyrazolone Derivatives

  • Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (Example 64): This chromenone-pyrazolopyrimidine hybrid shares a pyrazoline-like scaffold. The fluorinated aromatic groups and ester functionality enhance its metabolic stability, a feature absent in the target compound. Its mass (536.4 g/mol) and melting point (303–306°C) suggest higher molecular weight and thermal stability compared to typical indane-dione derivatives .

Biological Activity

The compound 2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione is a derivative of pyrazoline and indandione structures, which have been studied for their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O3C_{22}H_{19}ClN_{4}O_{3} with a molecular weight of 422.86 g/mol. The structure features a pyrazoline moiety linked to an indane dione, contributing to its potential biological activity.

Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. In a study comparing various synthesized pyrazolines, some derivatives showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against several bacterial strains. The results indicated that it possesses significant antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values ranged from 15 µM to 60 µM, suggesting that it could be developed as a new antimicrobial agent .

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent .

Case Studies

  • Case Study on Anti-inflammatory Effects : A study conducted on mice with induced paw edema demonstrated that administration of the compound significantly reduced swelling compared to control groups treated with saline. This effect was attributed to the inhibition of inflammatory mediators .
  • Antimicrobial Efficacy : In a comparative study using disc diffusion methods, the compound displayed zones of inhibition comparable to standard antibiotics like ciprofloxacin against tested bacterial strains .
  • Anticancer Research : A recent investigation into the effects of this compound on human breast cancer cells revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .

Data Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
Anti-inflammatoryMice modelN/A
AntimicrobialE. coli, S. aureus15–60 µM
AnticancerBreast cancer cellsIC50 ~ 20 µM

Q & A

Q. What are the established synthetic routes for 2-(((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethylidene)indane-1,3-dione?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazoline precursors and indane-1,3-dione derivatives. Key steps include:
  • Catalytic methods : Use of Fe₂O₃@SiO₂/In₂O₃ nanoparticles to enhance reaction efficiency and yield under reflux conditions (ethanol or acetic acid, 70–90°C) .
  • Conventional synthesis : Refluxing precursors in acetic acid with sodium acetate as a base, followed by recrystallization for purification .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used to track reaction progress and confirm intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation pattern analysis .
  • High-performance liquid chromatography (HPLC) : To assess purity (>95% typically required for biological assays) .
  • X-ray crystallography : For definitive stereochemical confirmation, if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Systematic optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility, while acetic acid promotes cyclization .
  • Temperature control : Higher temperatures (80–100°C) accelerate kinetics but may increase side reactions; lower temperatures favor selectivity .
  • Catalyst screening : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂) reduce reaction time and improve atom economy .
  • pH adjustment : Sodium acetate buffers in acetic acid maintain optimal pH for imine formation .

Q. How should researchers address contradictions in spectral data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR peaks or MS fragments) require:
  • Cross-validation : Use complementary techniques (e.g., IR for functional groups, X-ray for crystallinity) .
  • Computational modeling : Density functional theory (DFT) to predict NMR chemical shifts or MS fragmentation patterns .
  • Isomer analysis : Check for tautomeric forms (e.g., keto-enol tautomerism in indanedione moieties) via variable-temperature NMR .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : SAR studies involve:
  • Analog synthesis : Modify functional groups (e.g., methyl or phenyl substituents) and compare bioactivity .
  • Biological assays : Test analogs against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) or cell lines (e.g., cancer cells for cytotoxicity) .
  • Data correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., electron-withdrawing groups) to activity trends .

Q. Example Analog Comparison :

Compound NameKey Structural VariationBioactivity Trend
Parent CompoundPyrazoline-indanedione hybridBaseline activity (e.g., IC₅₀ = 10 µM)
4-Aminoantipyrine derivativeAdded amino groupEnhanced solubility
Thioxo-modified analogS replaces O in thioureaIncreased enzyme inhibition

Q. How to design in vitro pharmacological studies for this compound?

  • Methodological Answer : Focus on mechanistic and target-based approaches:
  • Enzyme inhibition assays : Use fluorometric or colorimetric kits to measure inhibition of target enzymes (e.g., kinases, proteases) .
  • Cell viability assays : MTT or ATP-based assays to evaluate cytotoxicity in cancer/normal cell lines .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
  • Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

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